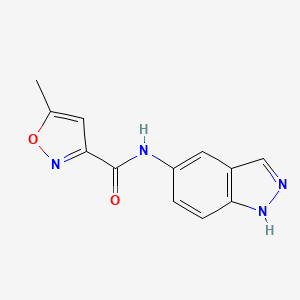![molecular formula C18H21NO3 B5354048 N-[1-(3-methoxyphenyl)ethyl]-2-phenoxypropanamide](/img/structure/B5354048.png)
N-[1-(3-methoxyphenyl)ethyl]-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-methoxyphenyl)ethyl]-2-phenoxypropanamide, also known as etofenprox, is an insecticide that belongs to the class of pyrethroids. It is widely used in agriculture and public health to control a variety of pests, including mosquitoes, flies, and cockroaches.
Mécanisme D'action
Etofenprox acts by disrupting the nervous system of insects. It binds to the voltage-gated sodium channels in the nerve membranes, leading to an influx of sodium ions and depolarization of the neurons. This results in paralysis and death of the insect.
Biochemical and Physiological Effects:
Etofenprox has been shown to have low toxicity to mammals, birds, and fish. However, it can be toxic to bees and other beneficial insects. Etofenprox can also accumulate in the environment and has been detected in soil, water, and sediment.
Avantages Et Limitations Des Expériences En Laboratoire
Etofenprox is a widely used insecticide in both agriculture and public health. It has several advantages, including its broad-spectrum activity, low mammalian toxicity, and ability to control insecticide-resistant pests. However, N-[1-(3-methoxyphenyl)ethyl]-2-phenoxypropanamide can also have limitations in lab experiments, such as its potential toxicity to non-target organisms and its persistence in the environment.
Orientations Futures
There are several future directions for research on N-[1-(3-methoxyphenyl)ethyl]-2-phenoxypropanamide. One area of research is the development of new formulations and delivery methods that can enhance its efficacy and reduce its environmental impact. Another area of research is the investigation of its potential for controlling other insect-borne diseases, such as Chikungunya and West Nile virus. Additionally, more studies are needed to understand the long-term effects of this compound on the environment and non-target organisms.
Conclusion:
Etofenprox is an important insecticide that has been widely used in agriculture and public health to control a variety of pests. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied. Future research on this compound should focus on improving its efficacy and reducing its environmental impact, as well as investigating its potential for controlling other insect-borne diseases.
Méthodes De Synthèse
Etofenprox is synthesized by the reaction of 3-phenoxybenzyl alcohol with 3-methoxyphenylethylamine in the presence of a catalyst, such as sodium hydride or potassium tert-butoxide. The resulting intermediate is then reacted with 2-bromo-2-methylpropionyl chloride to yield N-[1-(3-methoxyphenyl)ethyl]-2-phenoxypropanamide.
Applications De Recherche Scientifique
Etofenprox has been extensively studied for its insecticidal properties and its potential use in controlling insect-borne diseases. It has been shown to be effective against a wide range of insect species, including those that are resistant to other insecticides. Etofenprox has also been evaluated for its potential to control mosquito-borne diseases such as malaria, dengue, and Zika virus.
Propriétés
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13(15-8-7-11-17(12-15)21-3)19-18(20)14(2)22-16-9-5-4-6-10-16/h4-14H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTQDCGAVJYTPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)C(C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5353979.png)
![rel-(4aS,8aR)-6-(2-ethoxybenzoyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5353982.png)

![3-benzyl-5-{3-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5353999.png)
![N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B5354002.png)
![N-[1-(1-L-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(3-fluorophenyl)urea hydrochloride](/img/structure/B5354007.png)
![methyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5354010.png)


![(4aS*,8aR*)-1-(2-cyclohex-1-en-1-ylethyl)-6-[(1-methyl-1H-imidazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5354037.png)
![N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2,1,3-benzoxadiazole-5-carboxamide 1-oxide](/img/structure/B5354043.png)
![6-amino-4-(1,3-benzodioxol-5-yl)-3-pyridin-2-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5354044.png)
![1-{2-[methyl(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-2-piperidinone](/img/structure/B5354051.png)
